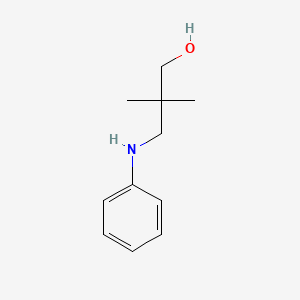

2,2-Dimethyl-3-(phenylamino)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2-Dimethyl-3-(phenylamino)propan-1-ol” is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for “2,2-Dimethyl-3-(phenylamino)propan-1-ol” is 1S/C11H17NO/c1-11(2,9-13)8-12-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3 .Physical And Chemical Properties Analysis

“2,2-Dimethyl-3-(phenylamino)propan-1-ol” is a liquid . The boiling point and other physical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Material Science

Research on compounds structurally related to 2,2-Dimethyl-3-(phenylamino)propan-1-ol often focuses on their synthesis and potential applications in material science. For instance, dimethyl ether (DME) is highlighted for its use as an eco-friendly alternative fuel in compression ignition engines due to its lower emissions and excellent combustion performance (Park & Lee, 2014). Furthermore, the development of biofuels from biomass-derived compounds, such as 2,5-dimethylfuran, underscores the ongoing research into sustainable energy sources, emphasizing the importance of such compounds in renewable energy technologies (Hoang et al., 2021).

Pharmacological Applications

Dimethyl sulfoxide (DMSO) is explored for its diverse pharmacological properties, including cryoprotectant and cell fusogen activities, highlighting the therapeutic potential of dimethyl compounds in medicine (Yu & Quinn, 1998). Moreover, dimethyl fumarate is reviewed for its immuno-modulatory, anti-inflammatory, and neuroprotective properties, especially in the treatment of multiple sclerosis and psoriasis (Deeks, 2016), demonstrating the wide-ranging potential of dimethyl compounds in therapeutic interventions.

Environmental and Biochemical Studies

Studies on carbon dioxide recycling into fuels discuss the catalytic conversion processes involving dimethyl compounds, illustrating the role of such chemicals in addressing environmental concerns related to carbon emissions (Centi & Perathoner, 2009). This research area underscores the significance of chemical compounds in environmental sustainability efforts.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,3-diphenyl-3-(phenylamino)propan-1-ones, have been identified as inhibitors of cyclooxygenase-2 (cox-2) . COX-2 is an enzyme that plays a crucial role in inflammation and cancer .

Mode of Action

If it acts similarly to related compounds, it may inhibit the activity of COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation and pain sensation .

Result of Action

If it acts as a COX-2 inhibitor, it would likely reduce the production of prostaglandins, leading to a decrease in inflammation and pain .

Eigenschaften

IUPAC Name |

3-anilino-2,2-dimethylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,9-13)8-12-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFXVUPTTUCBJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=CC=CC=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(phenylamino)propan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2539174.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539176.png)

![1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole](/img/structure/B2539185.png)

![4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride](/img/structure/B2539189.png)